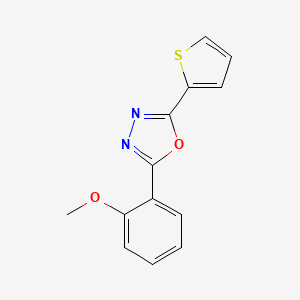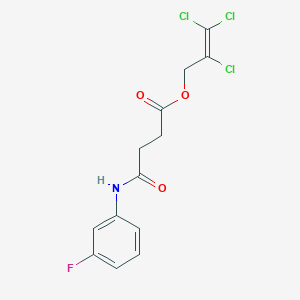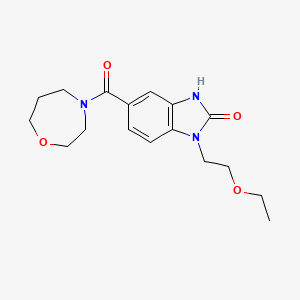![molecular formula C22H24N2O3 B5517535 (1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517535.png)
(1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound that belongs to the class of diazabicyclo compounds
Méthodes De Préparation
The synthesis of (1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the diazabicyclo core followed by functionalization at specific positions to introduce the desired substituents. Common reaction conditions involve the use of strong bases, nucleophiles, and protecting groups to ensure selective reactions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Analyse Des Réactions Chimiques
(1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents include alkyl halides and amines.
Addition: Addition reactions can occur at the double bonds or carbonyl groups, leading to the formation of addition products.
Applications De Recherche Scientifique
(1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of (1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
(1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one can be compared with other similar compounds such as:
1-azabicyclo[3.2.2]nonan-4-one: This compound has a similar bicyclic structure but lacks the specific substituents present in this compound.
6,8-dioxabicyclo[3.2.1]octan-7-one:
The uniqueness of this compound lies in its specific structural features and the presence of the phenylmethoxybenzoyl group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
(1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-23-18-12-11-17(21(23)25)13-24(14-18)22(26)19-9-5-6-10-20(19)27-15-16-7-3-2-4-8-16/h2-10,17-18H,11-15H2,1H3/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVIGUAYJKTZNG-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC(C1=O)CN(C2)C(=O)C3=CC=CC=C3OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC=CC=C3OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5517458.png)
![methyl 3-(cyclobutylmethoxy)-5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]benzoate hydrochloride](/img/structure/B5517469.png)
![3-Methyl-2-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]butanoic acid](/img/structure/B5517475.png)
![2-{[5-(3-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5517477.png)
![2-CHLOROBENZALDEHYDE O~1~-[(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME](/img/structure/B5517481.png)


![5-{[(4-methoxyphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5517500.png)
![2-[(3-chlorophenoxy)methyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5517508.png)
![4-[(4-chlorophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5517512.png)

![4-Amino-N'-[(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5517531.png)
![[(3aS*,9bS*)-7-methoxy-2-(2-thienylacetyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5517545.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-(5-phenylpentanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517558.png)
